molecular formula C22H17ClN2O2S B14984578 3-chloro-N-(4-methoxybenzyl)-N-(pyridin-2-yl)-1-benzothiophene-2-carboxamide

3-chloro-N-(4-methoxybenzyl)-N-(pyridin-2-yl)-1-benzothiophene-2-carboxamide

Katalognummer: B14984578
Molekulargewicht: 408.9 g/mol
InChI-Schlüssel: WFZQNPPGILKUIZ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-Chloro-N-[(4-methoxyphenyl)methyl]-N-(pyridin-2-yl)-1-benzothiophene-2-carboxamide is a complex organic compound that belongs to the class of benzothiophene derivatives This compound is characterized by the presence of a benzothiophene core, which is a sulfur-containing heterocyclic structure, substituted with a chloro group, a methoxyphenylmethyl group, and a pyridinyl group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-N-[(4-methoxyphenyl)methyl]-N-(pyridin-2-yl)-1-benzothiophene-2-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Benzothiophene Core: The benzothiophene core can be synthesized through a cyclization reaction involving a thiophene derivative and an appropriate electrophile.

    Introduction of the Chloro Group: The chloro group can be introduced via a halogenation reaction using reagents such as thionyl chloride or phosphorus pentachloride.

    Attachment of the Methoxyphenylmethyl Group: This step involves a Friedel-Crafts alkylation reaction where the benzothiophene core is reacted with 4-methoxybenzyl chloride in the presence of a Lewis acid catalyst like aluminum chloride.

    Incorporation of the Pyridinyl Group: The pyridinyl group can be introduced through a nucleophilic substitution reaction using pyridine and a suitable leaving group on the benzothiophene core.

    Formation of the Carboxamide: The final step involves the formation of the carboxamide group through an amidation reaction using an appropriate amine and carboxylic acid derivative.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography and crystallization.

Analyse Chemischer Reaktionen

Types of Reactions

3-Chloro-N-[(4-methoxyphenyl)methyl]-N-(pyridin-2-yl)-1-benzothiophene-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride can be employed to reduce specific functional groups within the molecule.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

    Substitution: Halogenating agents, nucleophiles, and electrophiles.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce dechlorinated or demethoxylated products.

Wissenschaftliche Forschungsanwendungen

3-Chloro-N-[(4-methoxyphenyl)methyl]-N-(pyridin-2-yl)-1-benzothiophene-2-carboxamide has several scientific research applications:

    Medicinal Chemistry: The compound is investigated for its potential as a therapeutic agent due to its unique structural features and biological activity. It may exhibit anti-inflammatory, anti-cancer, or antimicrobial properties.

    Material Science: The compound’s benzothiophene core makes it a candidate for use in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

    Biological Research: The compound can be used as a molecular probe to study biological pathways and interactions due to its ability to interact with specific proteins or enzymes.

Wirkmechanismus

The mechanism of action of 3-chloro-N-[(4-methoxyphenyl)methyl]-N-(pyridin-2-yl)-1-benzothiophene-2-carboxamide involves its interaction with molecular targets such as enzymes, receptors, or ion channels. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular signaling pathways. The specific molecular targets and pathways involved depend on the biological context and the compound’s structural features.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    3-Chloro-N-(4-methoxyphenyl)propanamide: This compound shares the chloro and methoxyphenyl groups but lacks the benzothiophene and pyridinyl groups.

    3-Chloro-4-methylphenyl isocyanate: This compound contains a chloro and methylphenyl group but has an isocyanate functional group instead of the carboxamide.

Uniqueness

3-Chloro-N-[(4-methoxyphenyl)methyl]-N-(pyridin-2-yl)-1-benzothiophene-2-carboxamide is unique due to its combination of a benzothiophene core, chloro group, methoxyphenylmethyl group, and pyridinyl group. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.

Eigenschaften

Molekularformel

C22H17ClN2O2S

Molekulargewicht

408.9 g/mol

IUPAC-Name

3-chloro-N-[(4-methoxyphenyl)methyl]-N-pyridin-2-yl-1-benzothiophene-2-carboxamide

InChI

InChI=1S/C22H17ClN2O2S/c1-27-16-11-9-15(10-12-16)14-25(19-8-4-5-13-24-19)22(26)21-20(23)17-6-2-3-7-18(17)28-21/h2-13H,14H2,1H3

InChI-Schlüssel

WFZQNPPGILKUIZ-UHFFFAOYSA-N

Kanonische SMILES

COC1=CC=C(C=C1)CN(C2=CC=CC=N2)C(=O)C3=C(C4=CC=CC=C4S3)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.